molecular formula C10H15Cl3N2 B12302823 2-Chloro-4-(piperidin-4-yl)pyridine diHCl

2-Chloro-4-(piperidin-4-yl)pyridine diHCl

Cat. No.: B12302823
M. Wt: 269.6 g/mol
InChI Key: CKOQUHIZJKYXBO-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the second position and a piperidine ring at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-chloro-4-bromopyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new products.

    Cyclization Reactions: The piperidine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(piperidin-4-yl)pyridine: The base compound without the dihydrochloride salt.

    4-(Piperidin-4-yl)pyridine: A similar compound lacking the chlorine atom.

    2-Chloro-4-(morpholin-4-yl)pyridine: A compound with a morpholine ring instead of a piperidine ring.

Uniqueness

2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H15Cl3N2

Molecular Weight

269.6 g/mol

IUPAC Name

2-chloro-4-piperidin-4-ylpyridine;dihydrochloride

InChI

InChI=1S/C10H13ClN2.2ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H

InChI Key

CKOQUHIZJKYXBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC=C2)Cl.Cl.Cl

Origin of Product

United States

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